Enhanced Aqueous Solubility via Ethyl Linker and Tertiary Amine
The introduction of the 1-(dimethylamino)ethyl group, particularly with its ethyl spacer and basic amine, substantially increases the predicted aqueous solubility compared to the widely used 4-(dimethylamino)benzaldehyde [1]. This is a critical factor for reactions requiring aqueous or biphasic conditions. The data are computational predictions from EPA T.E.S.T. and EPI Suite models [1].
| Evidence Dimension | Water Solubility (Predicted) |
|---|---|
| Target Compound Data | 6358.25 mg/L |
| Comparator Or Baseline | 4-(Dimethylamino)benzaldehyde: 1130 mg/L (PubChem) |
| Quantified Difference | ~5.6-fold higher solubility |
| Conditions | EPA T.E.S.T. model prediction |
Why This Matters
Higher predicted aqueous solubility can directly translate to improved handling, broader reaction media compatibility, and potentially more favorable pharmacokinetic properties if used in a drug discovery context.
- [1] Chemchart. 3-[1-(DIMETHYLAMINO)ETHYL]BENZALDEHYDE (915924-91-3). View Source
- [2] PubChem. 4-(Dimethylamino)benzaldehyde (Compound Summary). View Source
